N-(1H-indol-5-yl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1H-indol-5-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-2-5-14(6-3-11)20(18,19)17-13-4-7-15-12(10-13)8-9-16-15/h2-10,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALHYHBETCQBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-aminoindole with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
N-(1H-indol-5-yl)-4-methylbenzenesulfonamide is a compound with diverse applications in chemistry, biology, medicine, and industry, largely due to its unique structure featuring both an indole ring and a sulfonamide group.
Scientific Research Applications
- Chemistry this compound serves as a building block in the synthesis of complex molecules.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine This compound is investigated for its potential as a pharmaceutical agent because of its structural similarity to bioactive indole derivatives.
- Industry It is utilized in the development of dyes, pigments, and other industrial chemicals.
Biological Activities
The compound's biological activity is of interest in antimicrobial and anticancer research. The indole structure is critical for biological interactions, and the sulfonamide group enhances binding affinity to biological targets. It interacts with molecular targets, influencing biochemical pathways, modulating protein and enzyme activity, and forming hydrogen bonds with biological molecules to enhance binding specificity.
Antimicrobial Properties
This compound exhibits antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Methicillin-resistant S. aureus | ≤ 0.25 | Strong anti-MRSA activity |
| Cryptococcus neoformans | ≤ 0.25 | Antifungal activity |
MIC refers to Minimum Inhibitory Concentration. The compound is a candidate for development as an antimicrobial agent.
Anticancer Activity
The compound has shown potential as an anticancer agent, inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
| Cell Lines Tested | IC50 Values |
|---|---|
| HCT116 | 0.12 µM |
| SW480 | 2 µM |
These findings suggest its potential as a therapeutic agent in colorectal cancer treatment. IC50 values represent the concentration required for 50% inhibition .
Study on Antimicrobial Activity
Researchers synthesized a series of analogues and evaluated their efficacy against MRSA and fungi. Compounds with halogen substitutions on the indole ring exhibited enhanced antibacterial properties.
Study on Anticancer Mechanisms
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors in the body, leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The sulfonamide group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Features and Activities of Sulfonamide Derivatives
Key Observations:
- Pyridine-based analogs are intermediates in antitumor drug synthesis, while indole derivatives (e.g., A6) directly inhibit tumor growth .
- Substituent Effects: The 4-methyl group on the benzenesulfonamide enhances hydrophobicity, which may improve membrane permeability. Methoxy or amino substituents (e.g., ) introduce polarity, influencing solubility and crystal packing .
- Functional Group Variations : Carboxamide derivatives (A6) show enhanced cytotoxicity compared to sulfonamides, likely due to additional hydrogen-bonding interactions with targets .
Crystallographic and Conformational Analysis
Table 2: Structural Parameters of Selected Sulfonamides
Key Observations:
- Dihedral Angles: The angle between aromatic rings influences molecular planarity and packing.
- Hydrogen Bonding : Sulfonamide NH groups consistently participate in N–H⋯O bonds, critical for crystal lattice formation. Additional interactions (e.g., N–H⋯N in ) enhance structural rigidity .
Biological Activity
N-(1H-indol-5-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an indole moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties. The indole structure is critical for biological interactions, while the sulfonamide group enhances binding affinity to various biological targets.
This compound interacts with specific molecular targets, influencing various biochemical pathways. The indole ring can modulate protein and enzyme activity, while the sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding specificity .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. For example, it has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Methicillin-resistant S. aureus | ≤ 0.25 | Strong anti-MRSA activity |
| Cryptococcus neoformans | ≤ 0.25 | Antifungal activity |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also shown potential as an anticancer agent. Studies have indicated that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
- Cell Lines Tested : HCT116, SW480
- IC50 Values :
- HCT116: 0.12 µM
- SW480: 2 µM
These findings highlight its potential as a therapeutic agent in colorectal cancer treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Researchers synthesized a series of analogues and evaluated their efficacy against MRSA and fungi.
- Results indicated that compounds with halogen substitutions on the indole ring exhibited enhanced antibacterial properties.
- Study on Anticancer Mechanisms :
Q & A
Q. What are the standard synthetic protocols for N-(1H-indol-5-yl)-4-methylbenzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-aminoindole derivatives under controlled conditions. A common method includes:
- Step 1 : Dissolving 5-aminoindole in a polar solvent (e.g., water or THF).
- Step 2 : Dropwise addition of 4-methylbenzenesulfonyl chloride at 0–5°C to minimize side reactions.
- Step 3 : Stirring at room temperature for 10–24 hours, followed by precipitation or extraction.
Intermediates are characterized via H/C NMR (to confirm sulfonamide bond formation) and FT-IR (to verify S=O and N–H stretches at ~1350 cm and ~3300 cm, respectively) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.4–2.6 ppm). C NMR confirms sulfonamide carbonyl resonance (δ ~125–135 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNOS).
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., S–N ≈ 1.63 Å) and dihedral angles between aromatic rings (e.g., 45–70°) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of sulfonamide derivatives?
Discrepancies in biological activity (e.g., antiproliferative effects) may arise from conformational differences in the solid state. For example:
- Dihedral Angle Analysis : A 45.86° angle between benzene and indole rings in N-(4-aminophenyl)-4-methylbenzenesulfonamide correlates with reduced steric hindrance, enhancing receptor binding .
- Hydrogen Bonding : Intermolecular N–H⋯O bonds (2.8–3.2 Å) stabilize active conformations, as seen in related sulfonamides .
Q. What methodologies optimize the reaction yield of this compound under catalytic conditions?
- Catalyst Screening : Palladium or nickel catalysts (e.g., Pd(OAc)) improve coupling efficiency in multi-step syntheses. For example, N-(2-bromoethyl)-4-methylbenzenesulfonamide intermediates are prepared via Pd-catalyzed Heck cyclization .
- Solvent Optimization : Using DMF or DMSO increases solubility of indole derivatives, achieving yields >75% .
Q. How do computational methods support structure-activity relationship (SAR) studies for this compound?
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict sulfonamide reactivity. For example, electron-deficient benzene rings enhance hydrogen-bond acceptor capacity .
- Molecular Docking : Simulates binding to biological targets (e.g., kinases) by aligning the indole moiety with hydrophobic pockets .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antiproliferative activity of this compound?
- Cross-Validation : Replicate assays using standardized cell lines (e.g., MCF-7 or HeLa) and controls.
- Structural Confirmation : Re-analyze batches via SCXRD to rule out polymorphic variations affecting activity .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(1H-indazol-5-yl) derivatives) to identify substituent-dependent trends .
Experimental Design
Q. What strategies ensure reproducibility in crystallizing this compound for SCXRD?
Q. How can hydrogen-bonding networks in the crystal structure inform drug design?
- Network Mapping : Identify key N–H⋯O and π-π interactions (e.g., 3.0 Å contacts in N-(4-aminophenyl) derivatives) that stabilize bioactive conformations .
- Co-crystallization : Co-crystallize with target proteins (e.g., carbonic anhydrase) to validate binding modes .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Sulfonamide Derivatives
| Compound | Space Group | Dihedral Angle (°) | Hydrogen Bonds (Å) | Reference |
|---|---|---|---|---|
| N-(4-Aminophenyl) derivative | P-1 | 45.86 | N–H⋯O: 2.89 | |
| N-(1H-Indazol-5-yl) analog | P2/c | 66.87 | N–H⋯Br: 3.12 |
Q. Table 2. Synthetic Optimization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (Pd(OAc)) | 5 mol% | +20% efficiency |
| Solvent (DMF) | 10 mL/g substrate | +15% solubility |
| Reaction Time | 18 hours | >90% conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
